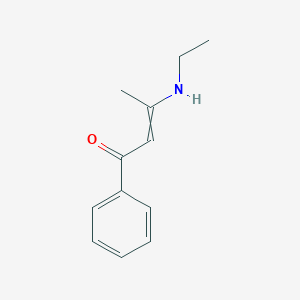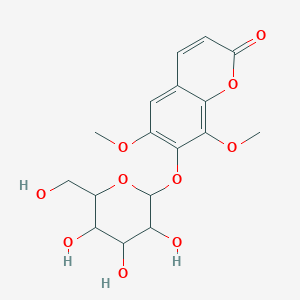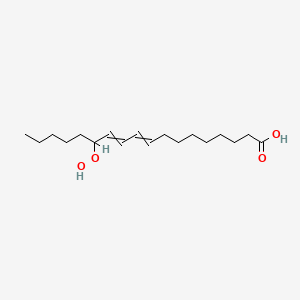
13-Hydroperoxyoctadeca-9,11-dienoic acid
Overview
Description
13-Hydroperoxyoctadeca-9,11-dienoic acid is a natural product found in Homo sapiens with data available.
Scientific Research Applications
Lipid Peroxidation Studies
13-Hydroperoxyoctadeca-9,11-dienoic acid plays a significant role in lipid peroxidation research. Wilcox and Marnett (1993) identified its interaction with iron(III) chloride, leading to the formation of various compounds including 13-oxooctadeca-9,11,15-trienoic acid. This finding contributes to understanding the mechanisms of lipid peroxidation amplified by polyunsaturated fatty acid hydroperoxides (Wilcox & Marnett, 1993).
Enzymatic Reactions and Mechanisms
Studies by Garssen, Vliegenthart, and Boldingh (1971) explored the anaerobic reaction of soybean lipoxygenase with linoleic acid and its hydroperoxides, leading to the formation of 13-oxo-trideca-cis(trans)-9-trans-11-dienoic acid, and highlighting the role of 13-hydroperoxyoctadeca-cis-9-trans-11-dienoic acid in these processes (Garssen, Vliegenthart, & Boldingh, 1971).
Role in Peroxygenase Catalysis
Research by Blée, Wilcox, Marnett, and Schuber (1993) demonstrated the role of this compound in the catalysis by soybean peroxygenase. They showed its conversion to various hydroxy and epoxy compounds, providing insights into the heterolytic scission of the O-O bond in hydroperoxides (Blée et al., 1993).
Influence on Amino Acids and Flavor Compounds
Zamora, Gallardo, and Hidalgo (2008) investigated the interaction of methyl esters of 13-hydroperoxyoctadeca-9,11-dienoate with amino acids, specifically phenylalanine. This research contributes to understanding the Strecker degradation of amino acids and the role of lipid oxidation products in this process (Zamora, Gallardo, & Hidalgo, 2008).
Food Chemistry and Flavor Development
Grosch (1976) studied the transformation of linoleic acid hydroperoxides, including this compound, in the presence of ascorbic acid, shedding light on their role in the formation of flavor substances in plant foodstuffs (Grosch, 1976).
properties
IUPAC Name |
13-hydroperoxyoctadeca-9,11-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHVWSAMTSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865698 | |
| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7324-21-2 | |
| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B8249499.png)

![(4,5,14,15,16-Pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate](/img/structure/B8249513.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8249517.png)
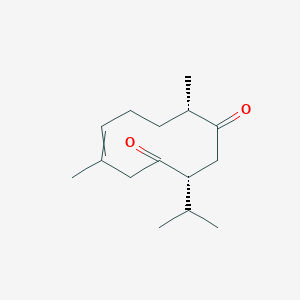
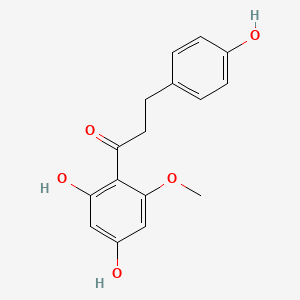

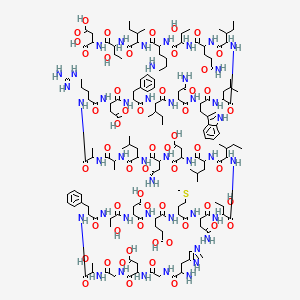
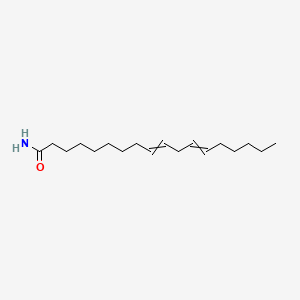
![3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxyphenyl]-5,7-dihydroxychromen-4-one](/img/structure/B8249578.png)
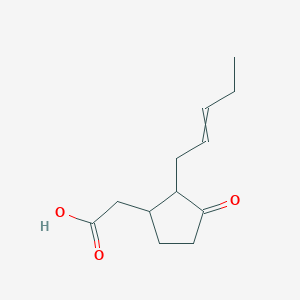
![(3R,4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B8249584.png)
